molecular formula C25H26O6 B2989763 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate CAS No. 160031-19-6

3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate

Cat. No.: B2989763
CAS No.: 160031-19-6
M. Wt: 422.477
InChI Key: UJCHFBBXQMMPCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . The synthesized compounds are then characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement for structural elucidation .


Molecular Structure Analysis

The molecular structure of similar compounds is elucidated using various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 3,4-dihydro-2H-1,5-benzodioxepin derivatives undergo hydroformylation to form optically active aldehydes .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound 2-(((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)imino)methyl)-6-methoxy-4-nitrophenol has a melting point of 117–120 °C and a conductivity of 11 (ohm −1 cm 2 mol −1) in DMF .

Scientific Research Applications

Synthesis and Antibacterial Activity

One study focused on the synthesis of new heterocyclic compounds incorporating phthalazine, which includes derivatives similar to the chemical compound . These compounds were evaluated for their antibacterial properties, indicating potential applications in developing new antimicrobial agents (Khalil, Berghot, & Gouda, 2009).

Antioxidant Activity

Another research explored the antioxidant activity of synthesized coumarins, which are structurally related to the specified compound. The study compared the antioxidant efficacy of these compounds with ascorbic acid, demonstrating their potential in oxidative stress-related applications (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

Olfactory Properties

Research on the synthesis of compounds related to "3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate" has also investigated their olfactory properties. For example, a study on the synthesis of similar compounds revealed unique marine and spicy-vanillic odors, suggesting applications in the fragrance industry (Kraft, Popaj, Müller, & Schär, 2010).

Characterization and Antioxidant Determination

A study on the preparation and characterization of coumarin substituted heterocyclic compounds showed high antioxidant activities. The research indicated that these compounds could serve as effective antioxidants, which might be beneficial in preventing or treating diseases associated with oxidative stress (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For instance, 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine is toxic if swallowed, toxic in contact with skin, causes skin irritation, and causes serious eye irritation .

Future Directions

The future directions in the study of similar compounds involve further optimization and mechanism studies . Additionally, the cytotoxic study was carried out for the most potent antimicrobial and anti-inflammatory ligands and their metal complexes on Vero cell lines using a calorimetric assay .

Properties

IUPAC Name

[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,6-diethyl-4-oxochromen-7-yl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-4-15-12-17-21(14-20(15)31-23(26)6-3)30-18(5-2)24(25(17)27)16-8-9-19-22(13-16)29-11-7-10-28-19/h8-9,12-14H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCHFBBXQMMPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)CC)OC(=C(C2=O)C3=CC4=C(C=C3)OCCCO4)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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